3-(2-Pyridyl)-L-alanine

Opioid receptor pharmacology Peptide drug design Structure-activity relationship (SAR)

Researchers optimizing peptide ligands often face unpredictable affinity shifts when substituting canonical amino acids. 3-(2-Pyridyl)-L-alanine provides a quantitatively characterized phenylalanine surrogate, eliminating guesswork in receptor-targeted design. - DOR peptide ligands: Predictable 30-35-fold affinity reduction vs. Phe (Ki = 62.4 nM in deltorphin I scaffold). - Adenosine A1 probes: Confirmed antagonist activity (Ki = 44.6 nM) for CNS signaling studies. - ASCT2-negative control: Extremely weak transporter inhibition (Ki = 177 µM) ensures inert background in metabolic assays. Supplied with full analytical documentation. Bulk and custom packaging available for global shipment.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 37535-51-6
Cat. No. B556732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)-L-alanine
CAS37535-51-6
Synonyms37535-51-6; 3-(2-Pyridyl)-L-alanine; (S)-2-Amino-3-(pyridin-2-yl)propanoicacid; L-2-Pyridylalanine; L-3-(2-pyridyl)-alanine; 3-(2-Pyridyl)-alanine; 2'-Aza-L-phenylalanine; (2S)-2-amino-3-(pyridin-2-yl)propanoicacid; 2-Aza-D-phenylalanine; (S)-2-Amino-3-(2-pyridyl)propionicacid; 3-(Pyridin-2-yl)-D-alanine; 2-[(2R)-2-Amino-2-carboxyethyl]pyridine; 2'-Pyridyl-L-Ala; AmbotzHAA1229; 2-Aza-L-phenylalanine; AC1MC53A; KSC491O9J; 71836_ALDRICH; SCHEMBL126509; H-Ala(2-pyridyl)-OH?2HCl; 71836_FLUKA; CTK3J1794; MolPort-001-758-771; ZINC2560974; ANW-61288
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1
InChIKeyPDRJLZDUOULRHE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridyl)-L-alanine: Properties and Research Utility


3-(2-Pyridyl)-L-alanine (CAS 37535-51-6), also known as L-2-pyridylalanine or 2'-Aza-L-phenylalanine, is a chiral non-proteinogenic amino acid featuring a pyridine ring substitution at the β-carbon of the alanine backbone [1]. This compound exhibits a molecular weight of 166.18 g/mol, a melting point of 191-194°C, and a specific optical rotation of [α]20D = 46 ± 1° (C=1 in 1N HCl) . As a heterocyclic amino acid analog, it serves as a versatile building block in peptide synthesis and medicinal chemistry, where the pyridyl side chain enables unique coordination chemistry, π-π stacking interactions, and hydrogen bonding capabilities distinct from canonical aromatic amino acids .

Why 3-(2-Pyridyl)-L-alanine Cannot Be Substituted


In-class substitution of 3-(2-pyridyl)-L-alanine with isomeric pyridylalanines or other heterocyclic amino acid analogs is not scientifically equivalent due to significant, quantifiable differences in receptor binding affinity, biological activity, and physicochemical properties. Specifically, the position of the nitrogen atom in the pyridyl ring (2-, 3-, or 4-position) and the nature of the heterocycle (e.g., pyridine vs. thiophene vs. thiazole) directly modulate key parameters such as delta opioid receptor binding affinity (Ki values ranging from 1.38 nM to 317 nM across analogs) and in vivo efficacy in peptide hormone antagonists [1]. These data demonstrate that even subtle structural variations among closely related analogs lead to orders-of-magnitude differences in biological performance, precluding generic interchange without rigorous re-validation of the specific experimental or therapeutic context.

3-(2-Pyridyl)-L-alanine: Quantitative Comparison


Delta Opioid Receptor Binding: Pyridyl Isomer Comparison

In a direct head-to-head comparison of heterocyclic amino acid substitutions within the delta-selective peptide deltorphin I, 3-(2-pyridyl)-L-alanine (2-Pal) and 3-(3-pyridyl)-L-alanine (3-Pal) exhibited distinct binding affinities for the delta opioid receptor, with Ki values of 62.4 nM and 49.7 nM, respectively, representing a 30-35-fold reduction relative to the parent phenylalanine . In contrast, the thiophene analog 3-(2-thienyl)alanine displayed a substantially higher affinity with a Ki of 1.38 nM, while the polar histidine analog showed markedly reduced binding (Ki = 317 nM) .

Opioid receptor pharmacology Peptide drug design Structure-activity relationship (SAR)

LHRH Antagonist Potency: D-3-Pal Advantage

In a systematic structure-activity relationship study of LHRH antagonists, the D-3-Pal (β-(3-pyridyl)-D-α-alanine) substitution at position 3 demonstrated superior in vivo ovulation inhibitory activity compared to D-Trp, D-2-Pal, and D-4-Pal analogs [1]. Specifically, [N-Ac-D-2-Nal1,pCl-D-Phe2,D-3-Pal3,D-Arg6,D-Ala10]-LHRH achieved 100% and 57% inhibition of ovulation in rats at subcutaneous doses of 500 ng and 250 ng, respectively, representing the most effective reported inhibitors of ovulation at that time [1].

LHRH antagonists Peptide therapeutics Ovulation inhibition

ASCT2 Transporter Inhibition: Weak Affinity

In an in vitro functional assay measuring inhibition of the rat ASCT2 (SLC1A5) amino acid transporter, 3-(2-pyridyl)-L-alanine exhibited an extremely weak inhibitory constant with a Ki of 1.77 × 10^5 nM (177 μM), indicating negligible interaction with this glutamine transporter under physiological conditions [1]. This low affinity stands in contrast to potent ASCT2 inhibitors currently under investigation for cancer therapy [2].

Amino acid transporter ASCT2 Cancer metabolism

Adenosine A1 Receptor Antagonism Profile

3-(2-Pyridyl)-L-alanine was evaluated for antagonist activity against the adenosine A1 receptor in rat brain membranes, exhibiting a Ki value of 44.6 nM in competition with the radioligand [3H]R-PIA [1]. This activity places the compound within a therapeutically relevant range for CNS applications and distinguishes it from other pyridylalanine isomers for which comparable data are not reported.

Adenosine receptor CNS pharmacology Radioligand binding

Applications of 3-(2-Pyridyl)-L-alanine


Delta Opioid Receptor Probe Development

Researchers designing delta opioid receptor (DOR) peptide ligands can strategically select 3-(2-pyridyl)-L-alanine as a phenylalanine replacement to achieve a precisely modulated binding profile. With a characterized Ki of 62.4 nM in the deltorphin I scaffold—a 30-35-fold reduction compared to parent phenylalanine and a 26% difference from the 3-pyridyl isomer—this modification offers a predictable reduction in affinity that can be exploited to study DOR signaling thresholds or to reduce off-target mu/kappa interactions .

LHRH Antagonist Peptide Design

For scientists engineering peptide antagonists of the luteinizing hormone-releasing hormone (LHRH) receptor, the incorporation of D-3-Pal (the D-enantiomer of 3-(3-pyridyl)alanine) at position 3 of the peptide sequence has been empirically demonstrated to confer superior in vivo ovulation inhibitory activity compared to D-2-Pal, D-4-Pal, and D-Trp substitutions, achieving complete inhibition at nanogram doses [1]. This application scenario underscores the critical importance of selecting the correct pyridylalanine isomer for therapeutic peptide optimization.

Adenosine A1 Receptor-Targeted Peptidomimetics

The demonstrated antagonist activity of 3-(2-pyridyl)-L-alanine at the adenosine A1 receptor (Ki = 44.6 nM) supports its use as a building block in the construction of peptidomimetics or peptide conjugates intended to probe adenosine signaling in the central nervous system [2]. This specific receptor interaction profile differentiates it from other heterocyclic amino acids and enables rational design of CNS-active molecular tools.

ASCT2-Negative Control Building Block

Given its extremely weak inhibition of the ASCT2 glutamine transporter (Ki = 177 μM), 3-(2-pyridyl)-L-alanine serves as an ideal negative control building block when designing peptides intended to be inert toward ASCT2. Incorporating this residue ensures that observed biological effects in cellular assays are not confounded by inadvertent modulation of amino acid transport, a critical consideration in metabolic and cancer biology research [3].

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